molecular formula C17H22N2O4 B12477402 3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid

3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid

Cat. No.: B12477402
M. Wt: 318.4 g/mol
InChI Key: PZXLHAJJOMWBDT-UHFFFAOYSA-N
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Description

3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

3-[5-[[3-(2-hydroxyethylamino)propylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H22N2O4/c20-10-9-18-7-2-8-19-12-15-5-6-16(23-15)13-3-1-4-14(11-13)17(21)22/h1,3-6,11,18-20H,2,7-10,12H2,(H,21,22)

InChI Key

PZXLHAJJOMWBDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCCNCCO

Origin of Product

United States

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